molecular formula C26H26N2O5 B11302064 4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(2,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11302064
M. Wt: 446.5 g/mol
InChI Key: NELPFJXVZVTUII-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2,4-dimethoxyphenyl and 4-methoxyphenyl derivatives. These intermediates undergo a series of reactions, including cyclization and condensation, to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core, leading to different structural analogs.

    Substitution: Methoxy groups can be substituted with other functional groups to create diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)ACRYLAMIDE: Shares similar structural features but differs in its core structure and functional groups.

    2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another compound with multiple methoxy groups and a triazole core.

Uniqueness

4-(2,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific quinoline core and the arrangement of methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C26H26N2O5/c1-14-23-24(19-10-9-18(31-3)13-22(19)32-4)25-20(27-26(23)33-28-14)11-16(12-21(25)29)15-5-7-17(30-2)8-6-15/h5-10,13,16,24,27H,11-12H2,1-4H3

InChI Key

NELPFJXVZVTUII-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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